molecular formula C17H9F6NOS B4037674 N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide

Cat. No.: B4037674
M. Wt: 389.3 g/mol
InChI Key: BZEJCIKKIOOOOW-UHFFFAOYSA-N
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Description

“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is a type of (thio)urea derivative that has been used as an organocatalyst in organic chemistry . One of its key features is its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Synthesis Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea” is a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .


Chemical Reactions Analysis

“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has played a very important role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .


Physical and Chemical Properties Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]acetamide” has a molecular weight of 271.16 g/mol . It is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Polyamide Development

Polyamide development research has explored the synthesis of poly(amide crown ether)s, focusing on the utilization of bis(5-carboxy-1,3-phenylene)−(3x+2)-crown-x ethers. This research highlights the potential for creating insoluble polyamides with interesting mechanical properties, which can be influenced by the size of the crown ether rings used in the polymerization process (Gibson et al., 2004).

NF-kappaB and AP-1 Gene Expression Inhibition

Studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide have shown its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Research in this area is focused on optimizing its oral bioavailability and understanding the critical role of the carboxamide group at the 5-position of the pyrimidine ring for maintaining activity (Palanki et al., 2000).

Antimicrobial Agent Development

Research on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives has identified compounds with substantial antimicrobial activity, including activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis. This indicates the potential of N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide derivatives as effective antimicrobial agents (Bąk et al., 2020).

Novel Aromatic Polyamides

The development of novel aromatic polyamides has been researched, focusing on multi-ring flexible dicarboxylic acids. These studies aim to understand the properties of these polyamides, such as solubility, mechanical strength, and thermal stability, which are crucial for various industrial applications (Hsiao & Chang, 1996).

Organogelator Development

Research into organogelators has explored the use of highly fluorinated bis-benzamides, including those derived from this compound, for the gelation of solvents like isopropanol. This research provides insights into the development of new materials with unique gelation properties for potential application in various fields (Loiseau et al., 2002).

Mechanism of Action

The mechanism of action of “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” involves its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Safety and Hazards

When handling “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea”, it is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has played a very important role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations . The aim is to further expand the applications of (thio)urea-based catalysts .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6NOS/c18-16(19,20)9-5-10(17(21,22)23)7-11(6-9)24-15(25)13-8-26-14-4-2-1-3-12(13)14/h1-8H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJCIKKIOOOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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